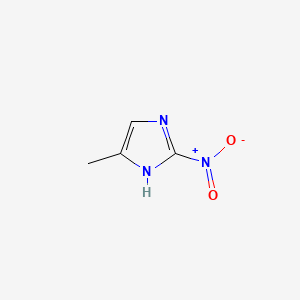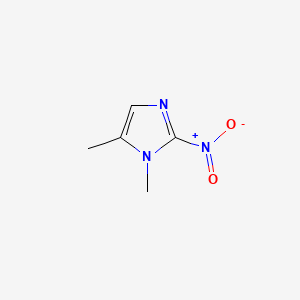
6-Methoxy-3-acetamido-2-picoline
Descripción general
Descripción
“6-Methoxy-3-acetamido-2-picoline” is a chemical compound. It is also known as “2-Acetamido-6-methylpyridine” or "2-Picoline, 6-acetamido-" . The molecular formula of this compound is C8H10N2O .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to synthesize a series of novel pyridine derivatives . Additionally, catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented. Its molecular weight is approximately 150.178 Da .Aplicaciones Científicas De Investigación
1. Application in Biodegradation and Environmental Studies
The research on picolinic acid derivatives, closely related to 6-Methoxy-3-acetamido-2-picoline, has shown significant applications in environmental biodegradation. For instance, a study on Rhodococcus sp. PA18 revealed its ability to utilize picolinic acid as a carbon and energy source, thereby indicating potential use in the bioremediation of environments contaminated with picolinic acid (Zhang et al., 2019).
2. Chemical Synthesis and Characterization
Picolinic acid derivatives, similar to this compound, have been utilized in various chemical syntheses. An example is the synthesis of stable fluorophores like 6-Methoxy-4-quinolone, which shows strong fluorescence across a wide pH range, demonstrating its utility in biomedical analysis (Hirano et al., 2004).
3. Coordination Chemistry and Metal Complex Formation
Compounds structurally related to this compound have been used in coordination chemistry. For example, hexadentate picolinic acid-based ligands have been synthesized for coordinating with various metal ions, showcasing their importance in the field of inorganic chemistry (Comba et al., 2016).
4. Application in Pharmacology and Biochemistry
This compound, due to its structural similarities with certain neurotransmitters, has potential applications in pharmacology. For instance, 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (pinoline), structurally related, has shown the ability to stimulate early neurogenesis and neuronal maturation in vitro, indicating potential in neurogenic studies (de la Fuente Revenga et al., 2015).
5. Application in Organic Synthesis
The synthesis and characterization of various organic compounds related to picolinic acid derivatives have been a key area of research. This includes the synthesis of 6-methoxyquinoline and its analogs, which find applications in organic synthesis and molecular structure analysis (Lu & He, 2012)
Safety and Hazards
Propiedades
IUPAC Name |
N-(6-methoxy-2-methylpyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-8(11-7(2)12)4-5-9(10-6)13-3/h4-5H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZCHLPNJUEAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-Phenylimidazo[1,5-a]pyridine](/img/structure/B3352977.png)
![5,6-Dihydrobenzo[c]cinnoline](/img/structure/B3352983.png)


